2-{(Z)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate
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Overview
Description
2-{(Z)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazone linkage and multiple nitro groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate typically involves a multi-step process. One common method includes the condensation of 4-nitrophenylhydrazine with an aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with 3,5-dinitrobenzoic acid or its derivatives under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted hydrazones or azines.
Scientific Research Applications
2-{(Z)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-{(Z)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate involves its interaction with molecular targets through its nitro and hydrazone groups. These functional groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound’s ability to form covalent bonds with proteins and nucleic acids underlies its potential biological activity.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylhydrazine: A precursor in the synthesis of the compound.
3,5-dinitrobenzoic acid: Another precursor used in the synthesis.
2,4-dinitrophenylhydrazine: A related compound with similar reactivity.
Uniqueness
2-{(Z)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate is unique due to its specific combination of nitro and hydrazone functionalities, which confer distinct reactivity and potential applications. Its structural complexity and ability to participate in diverse chemical reactions make it a valuable compound in various research fields.
Properties
Molecular Formula |
C20H13N5O8 |
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Molecular Weight |
451.3 g/mol |
IUPAC Name |
[2-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C20H13N5O8/c26-20(14-9-17(24(29)30)11-18(10-14)25(31)32)33-19-4-2-1-3-13(19)12-21-22-15-5-7-16(8-6-15)23(27)28/h1-12,22H/b21-12- |
InChI Key |
VQAXQAQETXUILS-MTJSOVHGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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